molecular formula C11H15N3O5 B2698226 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid CAS No. 2248371-24-4

5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid

Cat. No. B2698226
CAS RN: 2248371-24-4
M. Wt: 269.257
InChI Key: ZMXHYUJBQATOJH-UHFFFAOYSA-N
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Description

5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. MPA is a pyrimidine derivative that has been synthesized for its potential use as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. Thus, MPA has been studied for its potential use as an anticancer agent, immunosuppressant, and antiviral agent.

Mechanism of Action

5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid inhibits DHODH by binding to the enzyme's active site, thereby preventing the conversion of dihydroorotate to orotate, which is a key step in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the intracellular pool of pyrimidine nucleotides, which is essential for cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on various cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been studied for its potential use as an immunosuppressant, as it has been shown to inhibit T-cell proliferation and cytokine production. Additionally, this compound has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses, including hepatitis B virus and human cytomegalovirus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in lab experiments is its specificity for DHODH, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. Additionally, this compound has been shown to have potent antiproliferative effects on various cancer cell lines, making it a useful tool for studying cancer biology. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects on non-cancerous cells at high concentrations.

Future Directions

There are several future directions for the study of 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid. One potential direction is the development of more potent and selective DHODH inhibitors based on the structure of this compound. Additionally, the use of this compound in combination with other anticancer agents may enhance its antiproliferative effects. Finally, the study of this compound in animal models may provide valuable insights into its potential use as an anticancer agent, immunosuppressant, and antiviral agent.

Synthesis Methods

The synthesis of 5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the protection of the amino group in the pyrimidine ring using a tert-butoxycarbonyl (Boc) group. The second step involves the alkylation of the protected pyrimidine ring using 2-methylpropan-2-yl chloroformate. The resulting intermediate is then deprotected using trifluoroacetic acid, followed by the addition of methoxyamine hydrochloride to the carbonyl group. Finally, the carboxylic acid group is introduced using a coupling reaction with N,N'-carbonyldiimidazole. The final product is obtained after purification using column chromatography.

Scientific Research Applications

5-Methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been extensively studied for its potential use as an inhibitor of DHODH. DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for cell proliferation. Thus, this compound has been studied for its potential use as an anticancer agent, immunosuppressant, and antiviral agent.

properties

IUPAC Name

5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-11(2,3)19-10(17)14-8-7(18-4)6(9(15)16)12-5-13-8/h5H,1-4H3,(H,15,16)(H,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXHYUJBQATOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=NC(=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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